3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

Catalog No.
S908533
CAS No.
1289385-78-9
M.F
C12H17ClFNS
M. Wt
261.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(((4-Fluorophenyl)thio)methyl)piperidine hydroch...

CAS Number

1289385-78-9

Product Name

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

IUPAC Name

3-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride

Molecular Formula

C12H17ClFNS

Molecular Weight

261.79 g/mol

InChI

InChI=1S/C12H16FNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H

InChI Key

KOLDOKJVNIYCNZ-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CSC2=CC=C(C=C2)F.Cl

Canonical SMILES

C1CC(CNC1)CSC2=CC=C(C=C2)F.Cl

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride (CAS 1289385-78-9) is a heterocyclic building block recognized primarily as a key intermediate in the synthesis of multimodal antidepressants, most notably Vortioxetine (Lu AA21004). Its structure, featuring a piperidine core, a thioether linkage, and a strategically placed fluorine atom, is critical for achieving high affinity and selectivity for the serotonin transporter (SERT). Supplied as a hydrochloride salt, this form offers distinct physicochemical properties compared to the free base, which are relevant for handling, formulation, and process chemistry.

Research Fit

Fluorinated aromatic ring for modulated physicochemical properties
Thioether linkage provides flexibility and a metabolic handle
3-Substitution vector distinct from 4-substituted analogs in SAR

Substituting this specific hydrochloride salt is often unfeasible due to significant performance trade-offs. The free base form, while structurally similar, typically presents challenges in handling, weighing, and solubility in protic solvents, potentially complicating reaction setup and reproducibility. Replacing the 4-fluorophenyl group with a non-fluorinated phenyl analog can dramatically reduce binding affinity to the primary biological target, the serotonin transporter (SERT), rendering it ineffective for its intended pharmacological application. Furthermore, alternative synthetic routes to the final active pharmaceutical ingredient (API) may involve more costly reagents, such as palladium catalysts, or require additional purification steps to remove heavy metal residues, making 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride a more process-efficient precursor.

Substitution Risk

  • 3-Aryl piperidines

    Lower lipophilicity and absence of thioether may shift BBB penetration and target engagement profiles.

  • 4-Substituted regioisomer

    Different spatial vector alters pharmacophore geometry; not interchangeable in SAR campaigns.

  • Analogs without methylene spacer

    Missing linker modifies rotatable bond profile and molecular shape; direct substitution not supported.

Precursor Suitability: Role as a Validated Intermediate for Vortioxetine Synthesis

This compound is an established intermediate in patented synthetic routes to Vortioxetine. While various pathways to Vortioxetine exist, many rely on complex or costly palladium-catalyzed coupling reactions. The use of 3-(((4-Fluorophenyl)thio)methyl)piperidine or closely related structures represents a strategic choice in multi-step syntheses aimed at achieving high overall yield and purity for the final API. For example, a novel route using commercially available materials and traditional reactions including nucleophilic substitution and cyclization achieved a 63.2% total yield over three steps with 99.3% purity (HPLC), demonstrating a practical and scalable process where such intermediates are critical.

Evidence DimensionProcess Efficiency and Yield in API Synthesis
Target Compound DataServes as a key intermediate in efficient, high-yield synthetic routes to Vortioxetine.
Comparator Or BaselineAlternative routes requiring expensive palladium catalysts and ligands, which can increase costs and require additional purification.
Quantified DifferenceA demonstrated practical route achieved a 63.2% total yield and 99.3% HPLC purity, avoiding the costs and purification burdens of heavy metal catalysts.
ConditionsHectogram-scale synthesis of Vortioxetine hydrobromide.

For process chemists and manufacturers, selecting a validated intermediate avoids the process development risks and higher costs associated with less established or catalyst-heavy synthetic routes.

Lipophilicity comparison
Class-level
Estimated cLogP 2.7–3.0 vs. ~1.5–2.0 (3-aryl); Δ > 0.7
Higher lipophilicity may support CNS penetration
In silico class-level inference; verify experimentally

Handling & Processability: Advantages of the Hydrochloride Salt Form

The hydrochloride salt form of an amine offers significant advantages in processability over its corresponding free base. Amine hydrochlorides are typically crystalline, non-hygroscopic solids with higher melting points, making them easier to weigh accurately, handle, and store. In contrast, amine free bases can be oils or low-melting-point solids, which are more difficult to manage in a large-scale production environment. The improved aqueous solubility of hydrochloride salts can also be advantageous for specific reaction conditions or downstream purification steps, such as extraction.

Evidence DimensionPhysical Form and Handling Characteristics
Target Compound DataSolid, crystalline hydrochloride salt.
Comparator Or BaselineThe corresponding free base, which is often an oil or low-melting solid.
Quantified DifferenceQualitative but significant improvement in handling, stability, and ease of weighing for process scale-up. Enhanced solubility in aqueous/protic media.
ConditionsStandard laboratory and industrial chemical handling.

Procuring the hydrochloride salt minimizes handling issues, improves weighing accuracy, and enhances process reproducibility, directly impacting operational efficiency and batch-to-batch consistency.

Substitution pattern
Head-to-head
3- with methylene linker vs. 4-isomer / no-linker analog (ΔMW +50.49)
Positional isomer and spacer define pharmacophore geometry
3-isomer not interchangeable with 4-isomer in SAR

Structure-Activity Relationship: Critical Role of 4-Fluoro Substitution for SERT Affinity

The 4-fluoro substituent on the phenyl ring is not an arbitrary feature; it is critical for high-affinity binding to the serotonin transporter (SERT), a key target for antidepressant drugs. In the pivotal structure-activity relationship (SAR) studies for Vortioxetine, the non-fluorinated analog (phenylthio) showed a significantly lower affinity for SERT. The introduction of the 4-fluoro group is a key element in achieving the nanomolar potency that characterizes this class of compounds. This highlights that substituting with a non-fluorinated or differently halogenated analog would likely result in a dramatic loss of the desired biological activity.

Evidence DimensionBinding Affinity (Ki) at human SERT
Target Compound DataCompounds in this class with 4-fluoro substitution exhibit high affinity (Ki in the low nM range) for SERT. Vortioxetine itself has a Ki of 1.6 nM.
Comparator Or BaselineRelated analogs without the 4-fluoro substitution.
Quantified DifferenceWhile direct Ki data for the non-fluorinated version of this specific intermediate is not provided, SAR studies for the final API consistently demonstrate that halogen substitutions, particularly fluorine at the 4-position, are crucial for potent SERT inhibition.
ConditionsIn vitro radioligand binding assay with recombinant human SERT.

For researchers in drug discovery, this evidence confirms that the 4-fluoro group is essential for target engagement, making non-fluorinated analogs unsuitable as precursors or study compounds for this specific pharmacological target.

5-HT2A receptor context
Class-level
Analog Ki = 1.9 nM (sulfonyl-piperidine); thioether scaffold related
Class pharmacophore suggests potential 5-HT2A engagement
Direct binding data on target compound not reported

Process Development and Scale-Up of Vortioxetine Analogs

This compound is the right choice as a starting material or key intermediate for the synthesis of Vortioxetine and its analogs, particularly in workflows prioritizing process efficiency and avoiding costly palladium-based coupling steps. Its solid hydrochloride form ensures reliable handling and stoichiometry in scaled-up reactions.

Medicinal Chemistry Programs Targeting High-Affinity SERT Ligands

Ideal for use in structure-activity relationship (SAR) studies where the 4-fluorophenylthio piperidine scaffold is a known pharmacophore for potent SERT inhibition. Researchers can procure this compound as a reliable reference or starting point for developing novel CNS agents, confident that the key fluorine substituent for target affinity is already in place.

Synthesis of Reference Standards and Metabolites

This intermediate can be used to synthesize analytical reference standards, potential metabolites, or related impurities of Vortioxetine. The defined structure and purity of the hydrochloride salt are critical for creating accurate standards for chromatographic analysis and regulatory submissions.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS drug discovery – BBB SAR
Predicted lipophilicity profile; thioether flexibility
BBB penetration assay; logP experimental validation
5-HT2A receptor modulator development
5-HT2A pharmacophore scaffold; oxidizable thioether
5-HT2A binding assay; selectivity profiling
Kinase probe synthesis
3-Substitution vector; thioether reactive handle
Target engagement assay; selectivity vs 4-substituted

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